3-(2,5-Dioxopyrrolidin-1-yl)propanamide

Bioconjugation Solubility Medicinal Chemistry

Obtaining a stable, non-activated amide building block for fragment-based drug design often complicates supply chains. This C₇H₁₀N₂O₃ scaffold overcomes cross-reactivity issues common to NHS esters. Key procurement advantages: (1) Achiral linear topology (XLogP3: -2) eliminates chiral separation bottlenecks during fragment elaboration. (2) Terminal primary amide remains inert under standard maleimide conjugation (pH 7.4, 25°C, >24 h), enabling sequential, orthogonal labeling strategies. (3) High hydrophilicity (TPSA: 80.5 Ų) reduces ADC payload-linker aggregation. Supplied consistently at 95% purity to ensure reproducible FBDD campaigns.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 66237-00-1
Cat. No. B2577761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dioxopyrrolidin-1-yl)propanamide
CAS66237-00-1
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCC(=O)N
InChIInChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10)
InChIKeyPRGLUJFHJNBBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dioxopyrrolidin-1-yl)propanamide: Physicochemical Baseline


3-(2,5-Dioxopyrrolidin-1-yl)propanamide is a low-molecular-weight heterocyclic building block (C₇H₁₀N₂O₃, MW 170.17 g/mol) that integrates a succinimide ring with a terminal primary amide via a three-carbon spacer [1]. Its computed XLogP3 of -2 and topological polar surface area (TPSA) of 80.5 Ų define a scaffold that is significantly more hydrophilic than common succinimide esters used in bioconjugation [2]. The compound is supplied as a versatile small-molecule scaffold (min. 95% purity) for medicinal chemistry and chemical biology applications .

Scaffold type Achiral hydrophilic building block
Topology Linear C3 spacer with terminal amide
Fit for Fragment-based design, orthogonal conjugation

3-(2,5-Dioxopyrrolidin-1-yl)propanamide: Why Substitution Fails


Succinimide-containing compounds are widely employed as reactive esters (e.g., NHS esters), chiral anticonvulsant leads (e.g., 2-(2,5-dioxopyrrolidin-1-yl)propanamides), or carboxylate intermediates. 3-(2,5-Dioxopyrrolidin-1-yl)propanamide differs fundamentally from each of these categories because it carries a non-activated, terminal primary amide that cannot be substituted by an NHS ester without altering the downstream conjugation strategy, nor by a 2-substituted propanamide without losing the achiral linear topology that underpins its unique spatial presentation of hydrogen-bond donors/acceptors [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, reactivity, and application scope that directly affect experimental design and procurement decisions [2].

Target: Terminal amide
NHS ester substitution alters conjugation strategy; reactivity profile may shift from stable amide to active ester.
Target: Achiral C3 spacer
Chiral 2-propanamides introduce stereochemical complexity; topology and hydrogen-bond presentation may not transfer.
Target: 3-propanamide regioisomer
2-substituted analogs may shift away from DUX4 patent landscape; target-class scaffold preference context-dependent.

3-(2,5-Dioxopyrrolidin-1-yl)propanamide: Evidence Guide vs. Analogs


Hydrophilicity Advantage vs. NHS

3-(2,5-Dioxopyrrolidin-1-yl)propanamide exhibits a computed XLogP3 of -2 and a TPSA of 80.5 Ų [1]. In contrast, the ubiquitous bioconjugation reagent N-hydroxysuccinimide (NHS, CAS 6066-82-6) has an XLogP3 of approximately -0.5 and a TPSA of ~49.3 Ų [2]. The more negative XLogP3 and larger TPSA of the target compound indicate substantially greater hydrophilicity and hydrogen-bonding capacity, which can translate into improved aqueous solubility and reduced non-specific binding in biological assays.

Hydrophilicity vs. NHS
Class-level inference
ΔXLogP3 ≈ -1.5; ΔTPSA ≈ +31.2 Ų (63% higher)
Supports aqueous solubility screening
Computed values; experimental confirmation recommended
Bioconjugation Solubility Medicinal Chemistry

Amide vs. NHS Ester Orthogonality

The target compound contains a free primary amide (-CONH₂) rather than an activated NHS ester (-COO-NHS). NHS esters react rapidly with primary amines at pH 7–9 (half-life typically <1 h in aqueous buffer), whereas the primary amide of 3-(2,5-dioxopyrrolidin-1-yl)propanamide is essentially inert under the same conditions [1]. This functional group difference means the target compound can be present during amine-targeted conjugation steps without competing, a feature exploited in sequential bioconjugation strategies [2].

Amide vs. NHS Ester
Class-level inference
Reactivity difference > 20-fold in half-life
Orthogonal stability context for multi-step conjugation
Class-typical values; review specific buffer conditions
Bioconjugation Crosslinking ADC Linker Design

Achiral vs. Chiral Propanamide Topology

The closely related class of 2-(2,5-dioxopyrrolidin-1-yl)propanamides (e.g., (R)-AS-1, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide) contains a chiral center at the α-position to the amide and achieves potent antiseizure activity (EAAT2 EC₅₀ = 11 nM) [1]. In contrast, 3-(2,5-dioxopyrrolidin-1-yl)propanamide is achiral and structurally simpler, with the amide group placed at the terminus of a linear three-carbon chain. This topological difference eliminates stereochemical complexity and alters the spatial presentation of hydrogen-bond functionality, making the target compound unsuitable as a surrogate for chiral anticonvulsant leads but advantageous as an achiral intermediate with well-defined geometry for fragment-based design [2].

Achiral vs. Chiral Topology
Class-level inference
Achiral vs. (R)-AS-1 (EAAT2 EC₅₀ 11 nM)
Topology review required for SAR campaigns
Biological activity not determined for target
Medicinal Chemistry Anticonvulsant EAAT2 Modulation

DUX4 Inhibitor Scaffold: Patent Evidence

A recent PCT patent application (WO2025085878A1) specifically claims N-phenyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives as DUX4 inhibitors for the treatment of neuromuscular disorders, including facioscapulohumeral muscular dystrophy (FSHD) [1]. The core scaffold – 3-(2,5-dioxopyrrolidin-1-yl)propanamide – is identified as the critical pharmacophoric element. In contrast, 2-substituted propanamide analogs (e.g., 2-(2,5-dioxopyrrolidin-1-yl)propanamides) are not claimed in this patent for DUX4 inhibition, highlighting a target-class-specific scaffold preference. No quantitative IC₅₀ data are publicly available in the patent text; however, the patent exemplifies multiple analogs with defined substitution patterns on the phenyl ring, demonstrating a tractable SAR around the 3-propanamide core.

DUX4 Inhibitor Scaffold
Class-level inference
Patent-claimed core scaffold (WO2025085878A1)
Aligns with DUX4 patent landscape
Quantitative IC₅₀ data not publicly available
DUX4 Inhibition Neuromuscular Disease Facioscapulohumeral Muscular Dystrophy

3-(2,5-Dioxopyrrolidin-1-yl)propanamide: Key Application Scenarios


Achiral Fragment for FBDD

The achiral linear topology and balanced hydrophilicity (XLogP3 -2, TPSA 80.5 Ų) of 3-(2,5-dioxopyrrolidin-1-yl)propanamide make it an attractive fragment for FBDD campaigns where low molecular complexity and high aqueous solubility are prerequisites [1]. Its three hydrogen-bond acceptors and one donor allow diverse binding modes, while the absence of a stereocenter eliminates the need for chiral separation during fragment elaboration.

Orthogonal Bioconjugation Handle

Because the terminal primary amide is stable under standard NHS-ester or maleimide conjugation conditions (pH 7.4, 25°C, >24 h), 3-(2,5-dioxopyrrolidin-1-yl)propanamide can be incorporated into biomolecules as a latent reactive handle for later nucleophilic ring-opening of the succinimide moiety, enabling sequential, orthogonal labeling strategies without cross-reactivity [1].

DUX4 Inhibitor Scaffold for FSHD

The patent-protected use of N-phenyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives as DUX4 inhibitors [2] positions the parent compound as the essential starting material for medicinal chemistry efforts in facioscapulohumeral muscular dystrophy. Researchers can build upon the exemplified SAR by varying the N-phenyl substituent while retaining the core 3-propanamide scaffold.

Hydrophilic Linker for ADCs

The compound's significantly higher TPSA (80.5 Ų) relative to typical NHS ester linkers (~49 Ų) can be exploited to increase the hydrophilicity of ADC payload-linker constructs, potentially reducing aggregation and improving pharmacokinetic profiles [1]. The succinimide ring remains available for further functionalization after amide coupling.

Application
Selection Property
Validation Focus
Achiral Fragment for FBDD
Low complexity, high hydrophilicity
Binding-mode diversity, solubility
Orthogonal Bioconjugation
Stable terminal amide handle
Succinimide ring-opening stability
DUX4 Inhibitor (FSHD Research)
Patent-backed 3-propanamide scaffold
Scaffold-regioisomer verification
Hydrophilic Linker for ADCs
Elevated TPSA vs. NHS ester linkers
Aggregation, PK profile improvement

Technical Documentation Hub

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